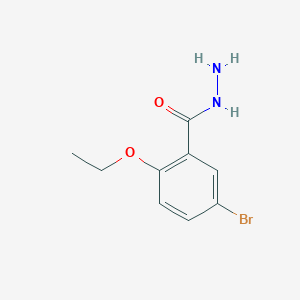

5-Bromo-2-ethoxybenzohydrazide

Description

Properties

IUPAC Name |

5-bromo-2-ethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-8-4-3-6(10)5-7(8)9(13)12-11/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYKKPUBLZTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296769 | |

| Record name | 5-Bromo-2-ethoxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24123-35-1 | |

| Record name | 5-Bromo-2-ethoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Key Intermediate: 5-Bromo-2-chloro-4'-ethoxybenzophenone

A closely related intermediate, 5-bromo-2-chloro-4'-ethoxybenzophenone, is prepared through a two-step process involving:

Step 1: Formation of 5-bromo-2-chlorobenzoyl chloride

- React 5-bromo-2-chlorobenzoic acid with thionyl chloride under reflux conditions.

- Use catalytic amounts of dimethylformamide (DMF) (0.5-1% molar relative to acid) to facilitate the reaction.

- Molar ratio of acid to thionyl chloride: 1:2-5.

- Reflux for 2-4 hours.

- Remove excess thionyl chloride by distillation under reduced pressure at 60 °C.

Step 2: Friedel-Crafts Acylation with Phenetole

- Dissolve the benzoyl chloride in dichloromethane.

- Add aluminum trichloride loaded on silica gel under vacuum (-0.08 MPa) at low temperature (-25 to -30 °C).

- Slowly add phenetole (ethyl phenyl ether) dropwise and stir for 4 hours.

- Filter and wash with sodium bicarbonate solution and water.

- Evaporate solvent and recrystallize from ethanol-water mixture.

- Yield: 93.5%

- Purity (HPLC): 99.19%

- Product used directly for subsequent synthesis steps.

| Parameter | Condition/Value |

|---|---|

| Molar ratio acid:thionyl chloride | 1:2-5 |

| DMF catalyst amount | 0.5-1% molar |

| Reflux time | 2-4 hours |

| Reaction temperature | Reflux (approx. 60-70 °C) |

| Vacuum during acylation | -0.08 MPa |

| Temperature during acylation | -25 to -30 °C |

| Reaction time (acylation) | 4 hours |

| Yield | 93.5% |

| Purity (HPLC) | 99.19% |

This method is documented in a 2019 patent and represents a robust approach to obtaining the key benzophenone intermediate with excellent yield and purity.

Preparation of 2-Bromo-5-methoxybenzoic Acid (Precursor to Ethoxy Derivatives)

The synthesis of 2-bromo-5-methoxybenzoic acid, a close analog and precursor to ethoxy-substituted compounds, involves selective bromination of m-methoxybenzoic acid under mild conditions:

- Dissolve m-methoxybenzoic acid in halogenated hydrocarbon solvents such as dichloromethane, chloroform, or dichloroethane.

- Bromination is carried out using brominating reagents like N-bromosuccinimide, dibromohydantoin, or bromine.

- Catalyzed by red phosphorus as a bromination initiator.

- Cocatalysts include potassium bromide and/or potassium bromate.

- Sulfuric acid is added to assist the reaction.

- Reaction temperature ranges from -10 °C to 80 °C.

- Reaction time varies from 1 to 24 hours.

- The reaction mixture is quenched in ice water, solvent recovered under reduced pressure.

- Product is filtered and recrystallized from alcohol solvents (methanol, ethanol, or isopropanol).

- High yield (>92%)

- High purity (98-99.6%)

- Reduced byproducts and isomer formation due to optimized conditions.

- Environmentally friendly with low waste generation.

- Suitable for scale-up and industrial production.

| Parameter | Condition/Value |

|---|---|

| Solvent | Dichloromethane, chloroform, dichloroethane |

| Bromination initiator | Red phosphorus |

| Cocatalysts | Potassium bromide, potassium bromate |

| Brominating reagents | N-bromosuccinimide, dibromohydantoin, bromine |

| Temperature | -10 °C to 80 °C |

| Reaction time | 1 to 24 hours |

| Yield | >92% |

| Purity | 98-99.6% |

This method addresses the challenges of regioselective bromination and provides a clean, high-yield route to the key brominated benzoic acid intermediate.

Formation of 5-Bromo-2-ethoxybenzohydrazide

While direct literature on the exact preparation of this compound is limited, typical synthetic routes for benzohydrazides involve:

- Conversion of the brominated ethoxybenzoic acid or benzoyl chloride derivative to the corresponding hydrazide by reaction with hydrazine hydrate or benzhydrazide.

- Reaction conditions typically include refluxing in ethanol or another suitable solvent for several hours.

- Purification by recrystallization from ethanol or other alcohols.

A related example from the literature describes the preparation of benzohydrazide derivatives by refluxing substituted benzaldehydes with benzhydrazide in ethanol for 3 hours, followed by recrystallization. This approach can be adapted for this compound synthesis by starting from the corresponding benzoyl chloride or ester.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1. Benzoyl chloride formation | 5-Bromo-2-chlorobenzoic acid | Thionyl chloride, DMF catalyst, reflux 2-4 h | 5-Bromo-2-chlorobenzoyl chloride | Not specified | Not specified |

| 2. Friedel-Crafts acylation | Benzoyl chloride + phenetole | AlCl3 on silica gel, vacuum, -25 to -30 °C, 4 h | 5-Bromo-2-chloro-4'-ethoxybenzophenone | 93.5 | 99.19 |

| 3. Bromination | m-Methoxybenzoic acid | Bromination reagents, red P, KBr/KBrO3, H2SO4, 1-24 h, -10 to 80 °C | 2-Bromo-5-methoxybenzoic acid | >92 | 98-99.6 |

| 4. Hydrazide formation | Brominated ethoxybenzoic acid or chloride | Hydrazine hydrate or benzhydrazide, reflux in ethanol, 3 h | This compound | Not specified | High (by recrystallization) |

Research Findings and Practical Notes

- The use of DMF as a catalyst in the benzoyl chloride formation step significantly improves reaction efficiency and yield.

- Aluminum trichloride supported on silica gel facilitates clean Friedel-Crafts acylation under vacuum, minimizing side reactions.

- Bromination under controlled temperature and catalyst conditions improves regioselectivity, reducing isomeric byproducts.

- Hydrazide formation is typically straightforward but requires careful control of reaction time and purification to ensure high purity.

- The overall synthetic route is amenable to scale-up, with environmentally considerate reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethoxybenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-Bromo-2-ethoxybenzohydrazide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-Bromo-2-ethoxybenzohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the aromatic ring and hydrazide moiety. Below is a comparative analysis:

Substituent Impact Analysis :

- Methoxy (–OCH₃) : Increases electron density on the aromatic ring, affecting intramolecular charge transfer and hydrogen-bonding capacity .

- Chloro (–Cl) : Introduces electronegativity, which may alter binding interactions in biological targets .

- Hydroxy (–OH) : Promotes hydrogen bonding and chelation with metals but reduces lipophilicity .

Crystallographic and Intermolecular Interactions

Crystal structures of analogs reveal trends in packing and stability:

- Hydrogen Bonding : Compounds with –OH groups (e.g., N'-(5-bromo-2-hydroxybenzylidene) derivatives) form extensive O–H···N/O hydrogen bonds, stabilizing supramolecular layers .

- Halogen Interactions : Bromine participates in Br···O/Br···Br interactions (3.3–3.5 Å), contributing to crystal cohesion .

- Solvate Influence: Methanol/ethanol solvates in analogs (e.g., ) occupy lattice voids, affecting solubility and crystallization .

Biological Activity

5-Bromo-2-ethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of 5-bromo-2-ethoxybenzaldehyde with hydrazine derivatives. The structure of the compound can be characterized using various techniques, including:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For determining molecular structure.

- X-ray Crystallography : To elucidate the three-dimensional arrangement of atoms.

The general formula for this compound is , indicating the presence of bromine, nitrogen, and oxygen atoms which are crucial for its biological activity.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are critical in assessing its effectiveness.

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 50 |

| Candida albicans | 100 |

The compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

Research has also indicated that hydrazone derivatives, including this compound, may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : Preventing cancer cells from dividing.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

In a study involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Case Studies

- Antibacterial Efficacy Study : A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics. The results indicated that it was more effective than some conventional antibiotics against certain strains, particularly E. coli .

- Anticancer Activity Assessment : An investigation into the anticancer properties revealed that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-ethoxybenzohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves two steps: (1) introducing the ethoxy group via nucleophilic substitution (e.g., reacting 5-bromo-2-hydroxybenzaldehyde with iodoethane in the presence of K₂CO₃ under reflux) , followed by (2) hydrazide formation using hydrazine hydrate. Yield optimization requires careful control of stoichiometry, temperature (60–80°C for substitution; room temperature for hydrazide formation), and solvent polarity (e.g., DMF for substitution, ethanol for hydrazide). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Impurities often arise from incomplete substitution or over-reduction; monitoring by TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) is critical .

Q. How can spectroscopic and crystallographic data confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for the ethoxy group (δ 1.35–1.45 ppm, triplet for –CH₂CH₃; δ 4.05–4.15 ppm, quartet for –OCH₂–) and hydrazide NH₂ (δ 8.5–9.5 ppm, broad). Aromatic protons appear as a doublet (δ 7.2–7.4 ppm, J = 8 Hz) for H-3 and H-4 .

- X-ray crystallography : Single-crystal analysis (e.g., monoclinic system, space group P21/c) provides bond lengths (C–Br: ~1.89 Å; C–O: ~1.36 Å) and dihedral angles between aromatic and hydrazide planes (~10–15°) to confirm spatial arrangement .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Oxidation of hydrazide : Minimize exposure to air by using inert atmospheres (N₂/Ar) and adding antioxidants like BHT .

- Ethoxy group cleavage : Avoid strong acids/bases during workup; use mild conditions (pH 6–8).

- By-products : Monitor via HPLC (C18 column, acetonitrile/water gradient) and optimize reaction time (typically 6–12 hours for substitution) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in condensation reactions?

- Methodological Answer : The bromine atom (electron-withdrawing) activates the carbonyl group for nucleophilic attack, while the ethoxy group (electron-donating) directs electrophilic substitution to the para position. For example, in Schiff base formation with aldehydes, the hydrazide’s NH₂ group reacts preferentially at the carbonyl, as shown in analogous compounds . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for benzohydrazide derivatives?

- Methodological Answer :

- Iterative validation : Re-examine synthesis conditions (e.g., solvent effects, catalyst loading) if experimental NMR shifts deviate from DFT-calculated values.

- Multi-technique analysis : Cross-validate using IR (to confirm –NH₂ and C=O stretches) and mass spectrometry (ESI-MS for molecular ion peaks).

- Crystallographic vs. computational geometry : Compare X-ray bond angles with optimized DFT structures to identify steric or electronic mismatches .

Q. How can the tautomeric equilibria of this compound be studied in different solvents?

- Methodological Answer :

- NMR titration : Compare spectra in DMSO-d₆ (polar, stabilizes keto form) vs. CDCl₃ (nonpolar, favors enol tautomer). Look for NH proton shifts and splitting patterns.

- UV-Vis spectroscopy : Monitor λmax changes in solvents of varying polarity (e.g., cyclohexane vs. methanol). A bathochromic shift in polar solvents indicates keto dominance .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase). The bromine and ethoxy groups may occupy hydrophobic pockets, while the hydrazide forms hydrogen bonds .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.